molecular formula C7H13ClF3N B2556915 cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride CAS No. 2093452-30-1

cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride

Cat. No.: B2556915
CAS No.: 2093452-30-1
M. Wt: 203.63
InChI Key: QOZJPAWGCPJPRP-KGZKBUQUSA-N
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Description

cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the trifluoromethyl group and the hydrochloride salt form adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is through the use of trifluoromethylation reagents under specific reaction conditions. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, the compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties could contribute to the design of drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • cis-2-(trifluoromethyl)piperidine-4-carboxylic acid
  • cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
  • Cis-2-(trifluoromethyl)piperidin-4-ol hydrochloride

Uniqueness: The presence of the methyl group at the 2-position and the trifluoromethyl group at the 4-position distinguishes cis-2-Methyl-4-(trifluoromethyl)piperidine;hydrochloride from other similar compounds. These structural features contribute to its unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZJPAWGCPJPRP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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